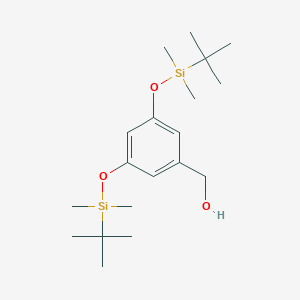









|
REACTION_CXSMILES
|
[Si:1]([O:8][C:9]1[CH:10]=[C:11]([CH:16]=[C:17]([O:19][Si:20]([C:23]([CH3:26])([CH3:25])[CH3:24])([CH3:22])[CH3:21])[CH:18]=1)[C:12](OC)=[O:13])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].ClCCl.CO.O>CCOCC>[Si:1]([O:8][C:9]1[CH:10]=[C:11]([CH:16]=[C:17]([O:19][Si:20]([C:23]([CH3:26])([CH3:25])[CH3:24])([CH3:21])[CH3:22])[CH:18]=1)[CH2:12][OH:13])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2] |f:1.2.3.4.5.6,7.8|
|


|
Name
|
|
|
Quantity
|
170 g
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC=1C=C(C(=O)OC)C=C(C1)O[Si](C)(C)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
14.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
dichloromethane methanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl.CO
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to destroy the excess of lithium aluminum hydride
|
|
Type
|
ADDITION
|
|
Details
|
Water/formic acid 4:1 (500 ml) was added
|
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the aluminum salts
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ether
|
|
Type
|
WASH
|
|
Details
|
The combined ether layers were washed with 0.4M sodium hydroxide, water, and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying (sodium sulfate)
|
|
Type
|
CUSTOM
|
|
Details
|
the ether was removed in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC=1C=C(CO)C=C(C1)O[Si](C)(C)C(C)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.399 mol | |
| AMOUNT: MASS | 147 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 93% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |